
8-Allylthioguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Allylthioguanosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits significant anticancer mechanisms, including the inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
The synthesis of 8-Allylthioguanosine involves the modification of guanosine. One common method includes the reaction of guanosine with allylthiol under specific conditions to introduce the allylthio group at the 8-position of the guanine base. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
8-Allylthioguanosine undergoes various chemical reactions, including:
Oxidation: It reacts with reactive oxygen species, leading to the formation of oxidized products.
Reduction: Under reductive conditions, it can be converted back to guanosine.
Substitution: The allylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include modified nucleosides and nucleotides.
Aplicaciones Científicas De Investigación
8-Allylthioguanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: It serves as a tool to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Industry: It is used in the development of new therapeutic agents and as a reference compound in quality control
Mecanismo De Acción
The mechanism of action of 8-Allylthioguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. It targets specific molecular pathways, including the activation of Toll-like receptor 7, which plays a role in the immune response .
Comparación Con Compuestos Similares
8-Allylthioguanosine is unique among purine nucleoside analogs due to its specific allylthio modification. Similar compounds include:
8-Thioguanosine: Another purine nucleoside analog with similar anticancer properties but without the allyl group.
8-Azaguanine: An early purine analog with antineoplastic activity, incorporated into ribonucleic acids.
This compound stands out due to its specific modification, which enhances its antitumor activity and makes it a valuable compound for research and therapeutic development.
Propiedades
Fórmula molecular |
C13H17N5O5S |
|---|---|
Peso molecular |
355.37 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O5S/c1-2-3-24-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)23-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7+,8?,11-/m1/s1 |
Clave InChI |
GUGINDRESZHQCY-INWNYVOZSA-N |
SMILES isomérico |
C=CCSC1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
SMILES canónico |
C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


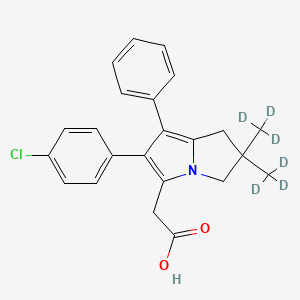
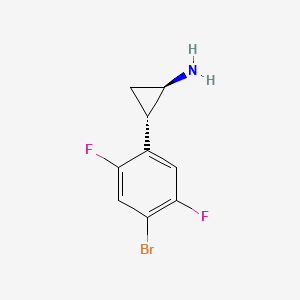
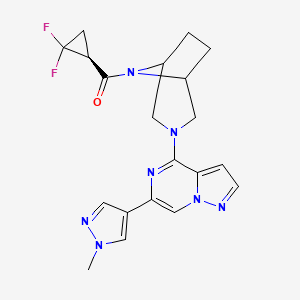
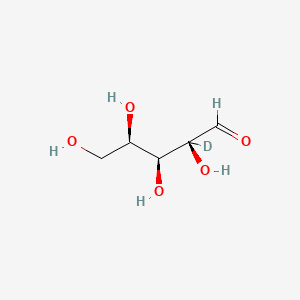
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
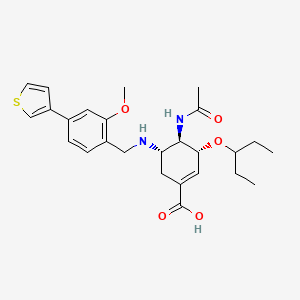



![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)


![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)
